molecular formula C8H19NO B1447193 5-Methoxy-4,4-dimethylpentan-1-amine CAS No. 1267419-39-5

5-Methoxy-4,4-dimethylpentan-1-amine

Cat. No.: B1447193
CAS No.: 1267419-39-5
M. Wt: 145.24 g/mol
InChI Key: PYACPPVHYJOELF-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethylpentan-1-amine is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes a methoxy group and a dimethylpentan-1-amine backbone. This compound is often utilized in pharmaceutical testing and other research fields due to its distinct properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4,4-dimethylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a suitable amine with a methoxy-substituted alkyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

5-Methoxy-4,4-dimethylpentan-1-amine is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a reference standard in pharmaceutical testing and drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4,4-dimethylpentan-1-amine stands out due to its specific structural features, such as the methoxy group and the dimethylpentan-1-amine backbone. These features confer unique chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-methoxy-4,4-dimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,7-10-3)5-4-6-9/h4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYACPPVHYJOELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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